molecular formula C23H17N3O6 B317287 N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

Katalognummer: B317287
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: NKGXEGUTRWTVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide to form 2-methoxy-4-nitrobenzoic acid . This intermediate is then subjected to further reactions to introduce the benzofuran ring and the amide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Wirkmechanismus

benzofuran derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The specific interactions and pathways would depend on the exact structure and functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-METHOXY-4-(3-NITROBENZAMIDO)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzofuran core

Eigenschaften

Molekularformel

C23H17N3O6

Molekulargewicht

431.4 g/mol

IUPAC-Name

N-[2-methoxy-4-[(3-nitrobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H17N3O6/c1-31-20-13-16(24-22(27)15-6-4-7-17(11-15)26(29)30)9-10-18(20)25-23(28)21-12-14-5-2-3-8-19(14)32-21/h2-13H,1H3,(H,24,27)(H,25,28)

InChI-Schlüssel

NKGXEGUTRWTVPM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3

Kanonische SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.